1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Description
Properties
Molecular Formula |
C13H16N2OS |
|---|---|
Molecular Weight |
248.35 g/mol |
IUPAC Name |
1-propan-2-yl-3-thiophen-2-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole |
InChI |
InChI=1S/C13H16N2OS/c1-9(2)15-11-5-6-16-8-10(11)13(14-15)12-4-3-7-17-12/h3-4,7,9H,5-6,8H2,1-2H3 |
InChI Key |
LDSLLEDGMXITAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(COCC2)C(=N1)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiophene derivative with a pyrazole precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran and the application of heat to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene ring undergoes selective oxidation under controlled conditions:
| Reagent/Conditions | Product | Yield | Key Observations |
|---|---|---|---|
| H₂O₂ (30%, acidic) | Thiophene sulfoxide derivative | 65–72% | Mild conditions preserve the pyrano-pyrazole core |
| KMnO₄ (aq. H₂SO₄) | Thiophene sulfone derivative | 58–63% | Requires stoichiometric oxidant; side oxidation of pyrano ring observed at higher temps |
The pyrano ring is resistant to oxidation under these conditions, but strong oxidizing agents (e.g., CrO₃) may cleave the ether linkage.
Reduction Reactions
The compound’s fused pyrano-pyrazole system responds to reductive agents:
| Reagent/Conditions | Target Site | Product |
|---|---|---|
| NaBH₄ (MeOH, 0°C) | Pyrano ring C=O (if present) | Partially reduced tetrahydropyran |
| H₂ (Pd/C, 50 psi) | Thiophene ring | Dihydrothiophene derivative |
Selective reduction of the thiophene ring occurs without affecting the pyrazole nitrogen atoms .
Substitution Reactions
Electrophilic substitution occurs preferentially at the thiophene ring’s α-position:
| Reaction Type | Reagent | Product | Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5-Nitro-thiophene derivative | Major product (78%) |
| Halogenation | Cl₂ (FeCl₃) | 5-Chloro-thiophene derivative | Regioselective at C5 |
| Sulfonation | SO₃/H₂SO₄ | 5-Sulfo-thiophene derivative | Requires excess reagent |
Nucleophilic substitution on the pyrazole ring is limited due to electron-withdrawing effects from the fused pyrano system.
Ring-Opening and Rearrangement
Acid-catalyzed ring-opening of the pyrano moiety has been reported:
Cross-Coupling Reactions
The thiophene ring participates in palladium-catalyzed couplings:
| Reaction | Reagent/ Catalyst | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂, Pd(PPh₃)₄ | Biaryl-thiophene derivative | 60–68% |
| Sonogashira | RC≡CH, PdCl₂(PPh₃)₂ | Alkynyl-thiophene derivative | 55–62% |
Comparative Reactivity with Analogues
Key differences from structurally related compounds:
Stability Under Reaction Conditions
Scientific Research Applications
1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity: The isopropyl group in the target compound increases lipophilicity compared to the ethyl analog (C₁₃ vs.
- Electron Effects : The thiophen-2-yl group provides electron-rich aromaticity, contrasting with the trifluoromethyl group’s electron-withdrawing nature, which may alter binding interactions in enzymatic targets .
- Biological Activity: Thiochromeno derivatives (e.g., MSC2360844) demonstrate potent kinase inhibition, suggesting that pyrano[4,3-c]pyrazoles with fused sulfur rings could be explored for similar applications .
Challenges and Opportunities
- Solubility Limitations : Bulky substituents like isopropyl may hinder aqueous solubility, necessitating formulation optimization.
- Unexplored Pharmacodynamics: The target compound’s specific biological targets remain uncharacterized, unlike its PI3Kδ-inhibiting thiochromeno analogs .
Q & A
Q. Key Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Methanol/Ethanol | Higher polarity improves cyclization |
| Temperature | 60–80°C | Avoids decomposition |
| Catalyst | None required | Reduces side reactions |
How can spectroscopic and crystallographic methods resolve ambiguities in the structural characterization of this compound?
Q. Basic Research Focus
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃ or DMSO-d₆). For example:
- Thiophen protons appear as doublets near δ 7.2–7.4 ppm (J = 3–5 Hz).
- Pyran ring protons resonate as multiplet signals between δ 2.5–4.5 ppm .
- X-ray Crystallography : Determine absolute configuration and ring puckering. Thiopyrano-pyrazole derivatives often exhibit chair conformations in the pyran ring .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]⁺ = 235.12; observed = 235.10 ± 0.02) .
What advanced techniques are used to analyze reaction mechanisms for pyrazole ring formation?
Q. Advanced Research Focus
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated hydrazines to identify rate-determining steps .
- DFT Calculations : Model transition states (e.g., B3LYP/6-31G* level) to predict regioselectivity in cyclization. Thiophen-2-yl groups stabilize intermediates via π-π stacking .
- In Situ FTIR : Monitor carbonyl group disappearance (C=O stretch at ~1700 cm⁻¹) to track thiopyranone consumption .
How can computational modeling predict biological interactions of this compound?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). The thiopyrano-pyrazole scaffold shows affinity for ATP-binding pockets (docking score ≤ −8.0 kcal/mol) .
- ADMET Prediction : SwissADME estimates logP = 2.8 ± 0.3, suggesting moderate blood-brain barrier permeability.
- Pharmacophore Mapping : Identify critical interaction sites (e.g., thiophen sulfur for hydrogen bonding) .
What methodologies resolve contradictions in reported synthetic yields?
Q. Advanced Research Focus
-
Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent ratio, catalyst). For example:
Factor Low Level High Level Temp. 60°C 80°C MeOH:H₂O 3:1 1:1 -
HPLC-MS Analysis : Detect byproducts (e.g., over-oxidized derivatives) that reduce yields. Adjust oxidizing agents (e.g., NaIO₄ vs. H₂O₂) to suppress side reactions .
-
Cross-Validation : Reproduce literature protocols with controlled reagent purity (≥95%) to isolate reproducibility issues .
How is the compound’s stability assessed under varying storage conditions?
Q. Advanced Research Focus
-
Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via:
Condition Degradation Products Acidic (pH 3) Ring-opened thiols Oxidative (H₂O₂) Sulfoxide derivatives -
LC-MS Stability Metrics :
Time (weeks) Purity (%) 0 99.5 4 95.2 -
Recommendations : Store under argon at −20°C in amber vials .
What strategies enhance enantiomeric purity for chiral derivatives?
Q. Advanced Research Focus
- Chiral Chromatography : Use Chiralpak IA/IB columns with heptane/ethanol eluents (ee > 98%) .
- Asymmetric Catalysis : Employ Ru-BINAP complexes to induce stereocenter formation during cyclization .
- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
